N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl}furan-2-carboxamide
Overview
Description
N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl}furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a furan ring, a phenyl group, and an isoindole moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl}furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoindole Moiety: This step involves the reaction of phthalic anhydride with an amine to form the isoindole structure.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Furan Ring: The furan ring is synthesized separately and then attached to the phenyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl}furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit protein kinase CK2, a target for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methoxybenzamide
- 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde
Uniqueness
N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl}furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-[(1,3-dioxoisoindol-5-yl)carbamoyl]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5/c24-17(22-13-7-8-14-15(10-13)19(26)23-18(14)25)11-3-5-12(6-4-11)21-20(27)16-2-1-9-28-16/h1-10H,(H,21,27)(H,22,24)(H,23,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRUYZHSLLBJGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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